2-amino-5-isopropyl-1,3-oxazol-4(5H)-one
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Overview
Description
2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one, also known as 2-AIPO, is an organic compound belonging to the oxazole family of heterocyclic compounds. It is a colorless, crystalline solid that is soluble in polar solvents such as methanol, ethanol, and acetonitrile. 2-AIPO has a wide range of applications in the pharmaceutical and chemical industries due to its unique structure and properties. In particular, 2-AIPO has been studied extensively for its ability to act as a catalyst in organic synthesis, as well as its potential to be used as a drug target.
Scientific Research Applications
Copolymerization in Polymer Science
2-Amino-5-isopropyl-1,3-oxazol-4(5H)-one has been explored in the field of polymer science. For instance, it was used in copolymerization with styrene, leading to the formation of new polymer materials. The monomer reactivity ratios and the participation of isomerized oxazolones in copolymerization were studied, providing insights into the polymerization mechanisms and potential applications in material science (Iwakura, Toda, & Torii, 1966).
Peptide Synthesis
The compound has significant implications in peptide synthesis. Studies have shown its use in creating 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids. These findings are crucial for understanding carbodiimide-mediated reactions in peptide synthesis, presenting a method for the synthesis of complex peptides and amino acids (Benoiton & Chen, 1981).
Heterocyclic Synthesis in Organic Chemistry
This chemical is also instrumental in the synthesis of various heterocycles in organic chemistry. It's involved in reactions forming 2-oxazolines, 2-imidazolines, and other heterocyclic compounds. Such applications are vital in the development of pharmaceuticals and complex organic molecules (Schöllkopf, 1979).
Ring Enlargement Reactions
Another significant application is in ring enlargement reactions. 1,3-oxazol-5(4H)-ones, a category to which this compound belongs, are utilized as intermediates in both intermolecular and intramolecular reactions. These reactions are especially useful in synthesizing cyclodepsipeptides and cyclopeptides, which have pharmaceutical relevance (Heimgartner, Kostikov, Kuznetsov, & Baird, 2010).
Crystal Structure Studies
Research has also been conducted on the crystal structure of derivatives of this compound. For example, a study on the crystal structure of a pyrimido[6,1-b][1,3]oxazin-6-one derivative provides insights into the molecular configuration and potential applications in designing new materials or drugs (Guillon et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-amino-5-propan-2-yl-1,3-oxazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(7)10-4/h3-4H,1-2H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWTZALBLQKRAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C(O1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406925 |
Source
|
Record name | 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15900-26-2 |
Source
|
Record name | 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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